5-methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine
Description
5-Methoxy-2-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a phenyl group at position 3 and a piperidin-4-yl oxy moiety at position 5. This compound is structurally analogous to several pharmacologically active triazolo[4,5-d]pyrimidine derivatives, which are known for their roles as enzyme inhibitors, receptor ligands, and anticancer agents .
Properties
IUPAC Name |
7-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O2/c1-29-16-11-21-20(22-12-16)30-15-7-9-27(10-8-15)18-17-19(24-13-23-18)28(26-25-17)14-5-3-2-4-6-14/h2-6,11-13,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZWPZRRIREMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition can lead to significant alterations in cell cycle progression, potentially leading to apoptosis induction within certain cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell death in certain cases.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Observations:
Piperidine vs. Amine Substituents : The piperidin-4-yl oxy group in the target compound likely improves metabolic stability compared to SC241’s bis-(2-methoxyethyl)-amine, which may undergo faster oxidation .
Phenyl Group at Position 3: Shared with EP16175924 derivatives, this group is critical for π-π stacking interactions in receptor binding (e.g., cannabinoid receptors) .
Pharmacological and Functional Comparisons
Enzyme Inhibition
- VAS2870: Exhibits IC50 values of 1–5 µM against Nox4/5 via covalent binding to cysteine residues. The target compound’s ether linkage (vs. sulfide) may reduce reactivity but improve selectivity .
- A1-A8 Hybrids : Demonstrated IC50 values of 0.8–12 µM against tyrosine kinases in silico. The target compound’s methoxy group may alter steric hindrance, affecting kinase binding .
Receptor Affinity
- EP16175924 Derivatives: Show nanomolar affinity (Ki < 50 nM) for CB2 receptors. The absence of a piperidine group in these compounds suggests the target compound’s piperidine moiety may redirect selectivity toward non-cannabinoid targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
